Product packaging for 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one(Cat. No.:CAS No. 1193334-87-0)

4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one

Cat. No.: B3089437
CAS No.: 1193334-87-0
M. Wt: 206.01 g/mol
InChI Key: FRLYEFGFRWMIMI-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one (CAS 1193334-87-0) is a valuable heterocyclic building block in organic chemistry and drug discovery . With a molecular formula of C6H5BrFNO and a molecular weight of 206.01 g/mol, this compound features a pyridin-2-one core functionalized with bromo and fluoro substituents, which provide distinct sites for selective chemical modification . Its unique structure allows it to undergo various reactions, such as nucleophilic substitution and cross-coupling, enabling researchers to introduce diverse functional groups and synthesize complex molecules for specific applications . This compound is primarily used as a key intermediate in the development of pharmaceuticals and agrochemicals . The presence of both bromine and fluorine atoms is particularly significant; the bromine atom can facilitate metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, while the fluorine atom can enhance metabolic stability, influence lipophilicity, and modulate the electronic properties of the resulting molecules . Researchers value this reagent for the precise control it offers in chemical transformations, aiding in the exploration of novel chemical space and the creation of targeted bioactive compounds . Please handle with appropriate care. Refer to the Safety Data Sheet for comprehensive handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFNO B3089437 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one CAS No. 1193334-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-9-3-5(8)4(7)2-6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLYEFGFRWMIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732543
Record name 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one
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Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193334-87-0
Record name 4-Bromo-5-fluoro-1-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193334-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID70732543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Bromo 5 Fluoro 1 Methylpyridin 2 1h One

Advanced Synthetic Routes to Pyridinone Scaffolds

The construction of the pyridinone ring is a fundamental step in the synthesis of 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one. Various advanced synthetic routes have been developed to access these versatile heterocyclic scaffolds.

Condensation Reactions in Pyridinone Synthesis

Condensation reactions are a cornerstone in the synthesis of pyridinone scaffolds, offering a versatile approach to a wide range of derivatives. These reactions typically involve the cyclization of acyclic precursors. Common strategies include the reaction of 1,3-dicarbonyl compounds with amines or ammonia, often followed by an oxidation step to yield the aromatic pyridinone ring.

One established method is the Guareschi-Thorpe reaction, which utilizes cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridinone ring. Another prominent method is the Bohlmann-Rahtz pyridine (B92270) synthesis, which involves the condensation of an enamine with an alkynone, followed by cyclization to form the pyridine ring. These condensation approaches allow for the introduction of various substituents on the pyridinone core by selecting appropriately functionalized starting materials.

Condensation ReactionKey ReactantsProduct Type
Guareschi-Thorpe Cyanoacetamide, 1,3-Dicarbonyl compoundSubstituted 2-pyridones
Bohlmann-Rahtz Enamine, AlkynoneSubstituted pyridines (can be converted to pyridones)
Hantzsch-type β-ketoester, Aldehyde, AmmoniaDihydropyridines (oxidized to pyridines/pyridones)

One-Pot Synthesis Approaches to 2-(1H)-Pyridinones

In recent years, one-pot multicomponent reactions (MCRs) have gained prominence for the synthesis of highly functionalized 2(1H)-pyridinones due to their efficiency, atom economy, and operational simplicity. These reactions allow for the formation of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates.

A notable example involves the three-component reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and a compound containing an N-H bond (like ammonium (B1175870) acetate (B1210297) or primary amines) under various catalytic conditions. These MCRs can be promoted by a range of catalysts, including bases, acids, or metal catalysts, and can often be performed under environmentally benign conditions.

Regiospecific Synthesis of Pyridinone Derivatives

Achieving specific substitution patterns on the pyridinone ring is crucial for tailoring the properties of the final compound. Regiospecific synthesis aims to control the position of substituent introduction with high selectivity. For instance, the synthesis of 3,5-dihydro-4H-pyrido[2,3-b] researchgate.netmdpi.comdiazepin-4-ones has been achieved with high regioselectivity through the reaction of 2,3-diaminopyridines with ethyl aroylacetates.

Furthermore, the use of directing groups can guide the functionalization of the pyridinone ring. For example, a pre-existing substituent can influence the position of subsequent electrophilic or nucleophilic attack, allowing for the controlled synthesis of polysubstituted pyridinones. The choice of starting materials and reaction conditions plays a pivotal role in dictating the regiochemical outcome of the synthesis.

Bromination and Fluorination Strategies in Pyridinone Functionalization

The introduction of bromine and fluorine atoms onto the pyridinone scaffold is a critical step in the synthesis of this compound. The electronic nature of the pyridinone ring, being different from that of pyridine, influences the strategies for halogenation.

Introduction of Bromine and Fluorine Substituents on Pyridine Rings

The halogenation of pyridine rings can be achieved through various methods, primarily electrophilic aromatic substitution (EAS). However, the electron-deficient nature of the pyridine ring makes direct EAS challenging, often requiring harsh reaction conditions.

For bromination, reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are commonly employed, often in the presence of an acid catalyst or under radical conditions. The regioselectivity of bromination is highly dependent on the substituents already present on the pyridine ring.

Fluorination of pyridine rings is often more challenging. Direct fluorination with elemental fluorine is highly reactive and non-selective. Therefore, methods involving fluorinating agents like Selectfluor® (F-TEDA-BF4) are often preferred for electrophilic fluorination. Alternatively, nucleophilic fluorination can be achieved on activated pyridine derivatives, such as halopyridines, through a halogen exchange (Halex) reaction.

Selective Halogenation Methods and Their Mechanistic Insights

Achieving the desired 4-bromo-5-fluoro substitution pattern on a 1-methylpyridin-2(1H)-one core requires careful consideration of regioselectivity and reaction mechanisms.

Bromination at the C4-position: The 2-oxo group and the N-methyl group in 1-methylpyridin-2(1H)-one are electron-donating, which activates the ring towards electrophilic substitution, particularly at the C3 and C5 positions. To achieve bromination at the C4-position, a directing group or a specific synthetic strategy might be necessary. One approach could involve the use of a blocking group at the more reactive positions, followed by bromination and subsequent removal of the blocking group. Alternatively, specific reaction conditions that favor C4-bromination would need to be employed. Mechanistically, the electrophilic attack of a bromonium ion (or bromine radical) on the electron-rich pyridinone ring would lead to the formation of a sigma complex, followed by deprotonation to restore aromaticity.

Fluorination at the C5-position: Following bromination at the C4-position, the introduction of a fluorine atom at the C5-position would likely proceed via electrophilic fluorination. The presence of the electron-donating groups and the bromo substituent would influence the regioselectivity of this step. The mechanism would involve the attack of the electron-rich C5 position on an electrophilic fluorine source, such as the active species generated from Selectfluor®.

An alternative strategy for introducing the halogens could involve a multi-step sequence starting from a pre-functionalized pyridine or pyridinone precursor. For instance, a synthetic route could begin with a pyridine derivative already bearing a fluorine atom at the desired position, followed by the formation of the pyridinone ring and subsequent bromination.

N-Methylation Techniques for Pyridin-2(1H)-one Derivatives

The final step in the synthesis of this compound is the methylation of the nitrogen atom of the pyridinone ring. Pyridin-2(1H)-ones exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) forms. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. Alkylation reactions can therefore potentially occur on either the nitrogen or the oxygen atom, leading to N-alkylated pyridinones or O-alkylated pyridines, respectively.

Common methylating agents such as methyl iodide (MeI) and methyl triflate (MeOTf) are frequently employed for this transformation. The choice of base and solvent is critical in directing the regioselectivity of the methylation. To favor N-methylation, the reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

For instance, in the synthesis of related N-alkylated pyridin-2(1H)-ones, the precursor is treated with a methylating agent in the presence of a suitable base. A study on the methylation of 6-bromopurine (B104554) highlighted that less polar solvents, including tetrahydrofuran (B95107) (THF) and ethyl acetate, could improve the selectivity for methylation at a specific nitrogen atom. nih.gov This suggests that solvent choice can be a key parameter to optimize in order to achieve high yields of the desired N-methylated product while minimizing the formation of the O-methylated isomer, 2-methoxy-4-bromo-5-fluoropyridine.

Table 1: Common Reagents for N-Methylation of Pyridinones

Methylating AgentBaseSolvent(s)General Observations
Methyl Iodide (MeI)K₂CO₃, NaH, Ag₂ODMF, Acetonitrile, AcetoneA standard and effective methylating agent.
Methyl Triflate (MeOTf)K₂CO₃, Proton SpongeDichloromethane, AcetonitrileA more reactive methylating agent, often used at lower temperatures.
Dimethyl Sulfate ((CH₃)₂SO₄)K₂CO₃, NaOHAcetone, Water (biphasic)A cost-effective but more toxic alternative.

The reaction conditions must be carefully controlled to ensure complete conversion and high selectivity. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Catalytic Approaches in the Synthesis of this compound Precursors

Modern synthetic organic chemistry heavily relies on catalytic methods to construct complex molecular architectures with high efficiency and selectivity. For the synthesis of precursors to this compound, both palladium and ruthenium catalysts offer powerful tools for C-C, C-N, and C-O bond formation.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly useful for the synthesis of substituted pyridines and pyridinones.

In a potential synthetic route to the target molecule, a suitably substituted bromopyridine precursor could be coupled with a boronic acid to introduce additional complexity to the molecule. Conversely, if a boronic acid derivative of the pyridinone were available, it could be coupled with an aryl or alkyl halide. The bromine atom at the 4-position of the target compound itself serves as a handle for further functionalization via Suzuki-Miyaura coupling, allowing for the creation of a library of derivatives. nih.govacs.org

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. A typical catalytic system consists of a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of base, often an inorganic carbonate or phosphate, is also crucial for the transmetalation step. mdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Palladium SourceLigandBaseSolvent(s)
Pd(PPh₃)₄(none)K₂CO₃Toluene/Water
Pd₂(dba)₃SPhos, XPhosK₃PO₄1,4-Dioxane
PdCl₂(dppf)(dppf)Na₂CO₃DMF, Acetonitrile

Optimization of these conditions is often necessary to achieve high yields, especially with electronically demanding or sterically hindered substrates. nih.gov

Ruthenium catalysts have emerged as powerful tools for the synthesis of heterocyclic compounds through C-H activation and annulation reactions. One notable application is the synthesis of 2-pyridones from the oxidative annulation of acrylamides and alkynes. nih.govacs.org This approach allows for the construction of the pyridone core with concomitant introduction of substituents.

In this strategy, an appropriately substituted acrylamide (B121943) and alkyne could be chosen to generate a pyridone ring with the desired substitution pattern. For example, a fluorinated acrylamide could react with a bromo-substituted alkyne in the presence of a ruthenium catalyst to form a precursor to the target molecule. These reactions are often carried out at elevated temperatures and in the presence of a copper-based oxidant. goettingen-research-online.de

This methodology offers a convergent approach to highly substituted pyridones and can provide access to compounds that are difficult to prepare through traditional multi-step sequences. The regioselectivity of the annulation is a key aspect that needs to be controlled through the choice of directing groups and reaction conditions. acs.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The introduction of halogen atoms onto a pyridine ring can be challenging due to the electron-deficient nature of the ring. Electrophilic halogenation often requires harsh conditions. chemrxiv.org Therefore, the choice of halogenating agent and the reaction conditions must be carefully selected to achieve the desired regioselectivity and avoid side reactions. For bromination, N-bromosuccinimide (NBS) is a common reagent, while for fluorination, electrophilic fluorine sources or a Balz-Schiemann type reaction on an amino-pyridine precursor might be employed. researchgate.net

The optimization of a multi-step synthesis involves a systematic study of various reaction parameters, including:

Temperature: Balancing reaction rate with the stability of reactants and products.

Solvent: Affecting solubility, reactivity, and in some cases, selectivity.

Catalyst and Ligand: Crucial for the efficiency and selectivity of cross-coupling and C-H activation reactions.

Base: Influencing the rates of key steps in catalytic cycles and deprotonation events.

Reaction Time: Ensuring complete conversion without product degradation.

A Design of Experiments (DoE) approach can be a powerful tool for systematically exploring the reaction parameter space to identify optimal conditions that maximize yield and minimize the formation of impurities. Each step of the synthesis, from the initial halogenation to the final N-methylation, would benefit from a thorough optimization to ensure a robust and scalable process.

Mechanistic Investigations of Reactions Involving 4 Bromo 5 Fluoro 1 Methylpyridin 2 1h One

Reaction Pathway Elucidation for Synthetic Transformations

While specific, elucidated pathways for synthetic transformations starting from 4-bromo-5-fluoro-1-methylpyridin-2(1H)-one are not detailed in available research, the compound serves as a potential intermediate in the synthesis of more complex molecules. Transformations would likely involve the substitution of the bromide or fluoride atoms. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a probable and highly valuable transformation pathway. In such a reaction, the carbon-bromine bond is typically more reactive than the carbon-fluorine bond towards oxidative addition to a Palladium(0) catalyst, allowing for selective formation of a new carbon-carbon bond at the C4-position.

Another significant transformation would be nucleophilic aromatic substitution, where a nucleophile displaces one of the halogen atoms. The elucidation of this pathway would involve identifying the intermediate Meisenheimer complex and determining the rate-limiting step of the reaction, which could be either the initial nucleophilic attack or the subsequent elimination of the halide ion.

Role of Catalysts and Reagents in Reaction Mechanisms

In the context of cross-coupling reactions, catalysts, particularly palladium complexes with phosphine (B1218219) ligands, are crucial. The choice of ligand can influence the efficiency of the catalytic cycle, affecting the rates of oxidative addition, transmetalation, and reductive elimination.

For nucleophilic aromatic substitution reactions, the nature of the reagent (the nucleophile) and the solvent are paramount. Strong nucleophiles are generally required to attack the electron-deficient pyridinone ring. The solvent's polarity and ability to stabilize the charged intermediate (Meisenheimer complex) can significantly affect the reaction rate. Aprotic polar solvents are often employed to enhance the nucleophilicity of anionic reagents.

Nucleophilic Aromatic Substitution Mechanisms in Halogenated Pyridinones

The pyridinone ring, particularly with electron-withdrawing halogen substituents, is activated towards nucleophilic attack. The substitution typically proceeds via a two-step addition-elimination (SNAr) mechanism. The nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. The relative stability of the Meisenheimer complex, which is enhanced by electron-withdrawing groups, is key to the feasibility of the reaction.

In the case of this compound, the fluorine atom, being more electronegative, has a stronger inductive electron-withdrawing effect, which can make the carbon it is attached to more electrophilic. However, the carbon-bromine bond is weaker and bromide is generally a better leaving group than fluoride in many SNAr reactions where the departure of the leaving group is part of the rate-determining step.

SN(AE)cine Mechanism in Pyridinone Amination

Cine substitution, a phenomenon where the incoming nucleophile attaches to a position adjacent to the carbon that bore the leaving group, is a known pathway in aromatic chemistry, often proceeding through a benzyne-like intermediate. However, for an electron-deficient system like a pyridinone, a formal SN(AE)cine (Addition-Elimination cine) mechanism could also be considered, although it is less common than direct substitution. This would involve the initial addition of a nucleophile (like an amide) to an unsubstituted position, followed by a rearrangement and subsequent elimination of a leaving group from an adjacent carbon. There are no specific studies in the available literature documenting this mechanism for this compound.

SN(AE) Mechanism and Tele Substitution

The standard SN(AE) or SNAr mechanism is the most probable pathway for nucleophilic substitution on this pyridinone. Tele substitution, where the incoming group attaches at a position more than one atom away from where the leaving group was, is a rare phenomenon. It typically requires specific substrate structures and reaction conditions that facilitate long-range electronic effects or rearrangements. There is no evidence in the searched literature to suggest that this compound undergoes tele substitution.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Fluoro 1 Methylpyridin 2 1h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of the molecular framework.

In ¹H NMR, the chemical shifts of the protons on the pyridinone ring and the N-methyl group would provide information about their electronic environment. The fluorine and bromine atoms are expected to exert significant influence on the chemical shifts of the adjacent ring protons. Spin-spin coupling between the fluorine atom and nearby protons would result in characteristic splitting patterns, providing valuable information about their spatial proximity.

¹³C NMR spectroscopy would be used to identify all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridinone ring would be particularly informative, with the carbonyl carbon appearing at a characteristic downfield shift. The carbon atoms directly bonded to the bromine and fluorine atoms would also exhibit distinct chemical shifts due to the electronic effects of these halogens.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. It would provide a specific signal for the fluorine atom, and its coupling with neighboring protons and carbons would further confirm the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles and data for similar structures, as specific experimental data is not readily available.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃3.0 - 3.530 - 40
C₃-H6.0 - 7.0100 - 115
C₆-H7.0 - 8.0130 - 145
C=O-155 - 165
C-Br-110 - 125
C-F-145 - 160

Mass Spectrometry (MS) for Molecular Formula Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, MS analysis would be expected to show a molecular ion peak corresponding to its molecular weight.

A key feature of the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks of almost equal intensity, separated by two mass units, which is a characteristic signature for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the IR spectrum of this compound, a strong absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the pyridinone ring. Other significant absorption bands would include those for C-H stretching of the methyl group and the aromatic ring, as well as C-N, C-F, and C-Br stretching vibrations.

Table 2: Expected Infrared Absorption Frequencies for this compound (Note: These are expected ranges and the actual values may vary.)

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Amide)1650 - 1700
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C-N1250 - 1350
C-F1000 - 1400
C-Br500 - 600

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound with high confidence. For this compound, HRMS would be used to confirm its molecular formula (C₆H₅BrFNO) by comparing the experimentally measured exact mass with the theoretically calculated mass. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Computational Chemistry and Theoretical Studies on 4 Bromo 5 Fluoro 1 Methylpyridin 2 1h One

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. researchgate.nettci-thaijo.org DFT calculations are employed to determine the electronic structure of a molecule, from which numerous properties can be derived. For 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one, DFT would provide fundamental insights into its stability and intrinsic electronic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the mathematical functions used to describe the electron orbitals. researchgate.net

A primary application of DFT is the determination of the molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. This process of geometry optimization involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the most stable conformation. For this compound, this would reveal the precise spatial relationship between the pyridinone ring and its substituents (bromo, fluoro, and methyl groups). Conformational analysis, an extension of geometry optimization, would explore other stable, low-energy arrangements of the atoms, which is particularly relevant for molecules with rotatable bonds. The results of such an analysis would provide crucial information on the preferred shape of the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would determine the energies of these frontier orbitals and the magnitude of the energy gap, offering predictive insights into its reactivity profile.

Parameter Description Significance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Higher energy indicates a greater tendency to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates a greater tendency to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the LUMO and HOMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow areas usually denote regions of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would highlight the electron-rich and electron-poor regions. It is anticipated that the oxygen atom of the carbonyl group and the halogen atoms would exhibit negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the methyl group and regions near the ring nitrogen would likely show positive potential, indicating them as potential sites for nucleophilic interaction. researchgate.net

Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors offer a more detailed understanding of the molecule's chemical behavior.

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = χ² / (2η).

The calculation of these descriptors for this compound would provide a quantitative basis for comparing its reactivity to other related compounds.

Descriptor Formula Interpretation
Ionization Energy (I) I ≈ -EHOMOEnergy needed to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron configuration.
Electronegativity (χ) χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)Propensity to act as an electrophile.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT calculations provide information about static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature.

For this compound, MD simulations could reveal how the molecule behaves in a solution or at different temperatures. This would provide a more realistic picture of its flexibility, including the rotation of the methyl group and potential puckering of the pyridinone ring. By sampling a wide range of conformations, MD can help identify the most populated conformational states and the energy barriers between them, offering a deeper understanding of the molecule's structural dynamics.

Quantum Chemical Descriptors for Structure-Activity Relationship (SAR) Studies

The computational methods described above are instrumental in establishing Structure-Activity Relationships (SAR). SAR studies aim to correlate the structural or electronic features of a molecule with its biological activity or chemical reactivity. By calculating various quantum chemical descriptors for a series of related compounds, including this compound, it is possible to build predictive models.

Descriptors such as the HOMO-LUMO gap, dipole moment, MEP characteristics, and global reactivity indices can be used as variables in these models. For instance, a model might reveal that a specific range of the electrophilicity index or a particular charge distribution pattern is associated with a desired activity. These insights are invaluable in the rational design of new molecules with enhanced properties, guiding synthetic efforts toward more promising candidates.

Future Directions and Emerging Research Avenues for 4 Bromo 5 Fluoro 1 Methylpyridin 2 1h One

Development of Novel Synthetic Methodologies

Future research will likely focus on creating more efficient, versatile, and sustainable methods for synthesizing 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one and its analogs. While traditional methods for creating substituted pyridines exist, emerging strategies aim to improve yield, reduce steps, and introduce greater molecular diversity. illinois.edunih.gov

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. nih.gov Future work could involve designing novel MCRs that directly yield the this compound core or its derivatives, significantly streamlining the synthetic process. nih.govnih.gov

Catalytic Aza-Wittig/Diels-Alder Sequences: The development of catalytic intermolecular aza-Wittig reactions to form 2-azadienes, followed by Diels-Alder reactions, presents a powerful tool for constructing polysubstituted pyridines. nih.gov Adapting this methodology could provide a novel and flexible route to the target compound and its analogs.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production for further studies.

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsIncreased efficiency, reduced waste, rapid access to diverse analogs. nih.govDesign of novel one-pot reactions specifically targeting the pyridinone core.
Catalytic Aza-Wittig/Diels-AlderHigh versatility in substitution patterns, potential for stereocontrol. nih.govOptimization of catalysts and reaction conditions for halogenated substrates.
Flow ChemistryImproved safety, scalability, and reproducibility.Development and optimization of a continuous manufacturing process.

Exploration of New Biological Targets and Therapeutic Applications

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govfrontiersin.org The presence of bromo and fluoro substituents on the this compound ring can significantly influence its pharmacokinetic and pharmacodynamic properties, opening up numerous therapeutic possibilities. numberanalytics.comnumberanalytics.com

Future research will focus on screening this compound and its derivatives against a variety of biological targets to uncover new therapeutic applications. Potential areas of interest include:

Kinase Inhibition: Pyridinone derivatives have shown promise as inhibitors of various kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. nih.govacs.org Screening against panels of kinases could identify novel anticancer agents.

Antimicrobial Agents: The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The unique electronic properties conferred by the halogen atoms may lead to novel mechanisms of antibacterial or antifungal activity. nih.govnih.gov

Neurodegenerative Diseases: The ability of fluorine to enhance blood-brain barrier permeability could make fluorinated pyridinones like this one promising candidates for targeting central nervous system disorders. numberanalytics.com

Anti-inflammatory Agents: Pyridinone-containing compounds have demonstrated anti-inflammatory properties. nih.gov Further investigation into their mechanism of action could lead to new treatments for inflammatory conditions.

Advanced Computational Modeling for Drug Design and Optimization

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process. nih.gov For this compound, computational modeling can guide the synthesis of more potent and selective analogs.

Future computational efforts will likely involve:

Virtual Screening: In silico screening of large virtual libraries of derivatives against known protein targets can rapidly identify promising candidates for synthesis and biological testing.

Molecular Docking and Dynamics: These techniques can predict the binding modes of this compound derivatives with their biological targets, providing insights into the key molecular interactions that drive activity. This understanding can inform the design of next-generation compounds with improved affinity and selectivity.

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for optimizing their drug-like characteristics early in the discovery pipeline.

Computational TechniqueApplication in Drug Discovery
Virtual ScreeningRapidly identify potential hits from large compound databases.
Molecular DockingPredict binding modes and affinities of ligands to protein targets.
Molecular DynamicsSimulate the dynamic behavior of ligand-protein complexes over time.
ADMET PredictionForecast the pharmacokinetic and toxicity profiles of drug candidates.

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery technologies like high-throughput screening (HTS) and combinatorial chemistry will be essential. wikipedia.orgnih.gov

Combinatorial Library Synthesis: By systematically combining a variety of building blocks with the core pyridinone structure, large libraries of diverse analogs can be rapidly synthesized. nih.govpharmaerudition.org This approach allows for a broad exploration of the chemical space around the lead compound.

High-Throughput Screening (HTS): These libraries can then be screened against a multitude of biological targets using automated HTS assays. nih.goviu.eduresearchgate.net This enables the rapid identification of "hits" with desired biological activities, which can then be further optimized. The development of quantitative HTS (qHTS) allows for the generation of concentration-response curves for thousands of compounds in a single experiment, providing more reliable data from the primary screen. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. nih.govrasayanjournal.co.inresearchgate.net Future research on this compound will benefit from the adoption of more sustainable practices. google.com

Key green chemistry strategies that could be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.inrsc.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net

Catalysis: The use of efficient catalysts can reduce the need for stoichiometric reagents, thereby minimizing waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. frontiersin.org

Green Chemistry PrincipleApplication in Synthesis
Safer SolventsReplacing volatile organic compounds with water or biodegradable alternatives. rasayanjournal.co.inrsc.org
Energy EfficiencyUtilizing microwave-assisted synthesis to reduce reaction times and energy use. nih.gov
CatalysisEmploying catalysts to minimize waste and improve reaction efficiency.
Atom EconomyDesigning synthetic pathways that maximize the incorporation of reactants. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves halogenation of a pyridinone precursor. For bromination, N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) in anhydrous DCM or CCl₄ is commonly used. Fluorination may require selective electrophilic substitution using fluorinating agents like Selectfluor® under inert conditions. Yield optimization depends on temperature control (0–25°C) and stoichiometric ratios of halogenating agents .
  • Data Note : Analogous compounds (e.g., 5-bromo-1-(difluoromethyl)pyridin-2(1H)-one) achieve ~60–75% yields under optimized conditions, but steric effects from the methyl group in the target compound may require longer reaction times .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?

  • Methodology :

  • ¹H NMR : The methyl group at N1 appears as a singlet (~δ 3.3–3.5 ppm). Coupling between F and adjacent H atoms (e.g., H6) splits signals into doublets or triplets.
  • ¹⁹F NMR : A distinct singlet near δ -110 to -120 ppm confirms fluorine presence.
  • MS : Molecular ion peaks at m/z 219–221 (M⁺, Br isotopic pattern) and fragment ions (e.g., loss of Br or F substituents) aid identification .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Perform accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC. Store in amber vials at -20°C under argon to prevent photodegradation and hydrolysis. Degradation products (e.g., dehalogenated derivatives) form at >40°C or in humid environments .

Advanced Research Questions

Q. How does the regioselectivity of bromine and fluorine substituents impact reactivity in cross-coupling reactions?

  • Methodology : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ to test reactivity. The bromine at position 4 acts as a superior leaving group compared to fluorine, enabling selective arylation at C4. Competitive inhibition studies with Pd catalysts reveal that electron-withdrawing fluorine at C5 reduces electron density at C4, enhancing oxidative addition rates .
  • Data Contradiction : Some studies report fluorine-directed metallation in similar systems, which requires DFT calculations to validate electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for pyridinone derivatives?

  • Case Study : While compound 4h (a brominated pyridinone analog) showed FGFR inhibition (IC₅₀ = 12 nM), discrepancies in cellular assays may arise from differential membrane permeability or off-target effects. Use isothermal titration calorimetry (ITC) to compare binding affinities and molecular dynamics simulations to assess protein-ligand interactions .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodology : Employ in silico tools like GLORYx to predict phase I/II metabolism. The methyl group at N1 is a likely site for cytochrome P450 oxidation, while bromine may undergo glutathione conjugation. Compare predictions with in vitro hepatocyte assays for validation .

Key Research Gaps

  • The biological activity of this compound remains uncharacterized. Prioritize kinase panel screening and ADMET profiling.
  • Structural data (X-ray crystallography) are lacking; collaborate with facilities using synchrotron radiation for resolution <1.5 Å .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.